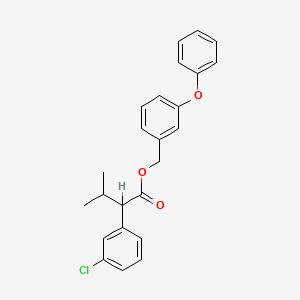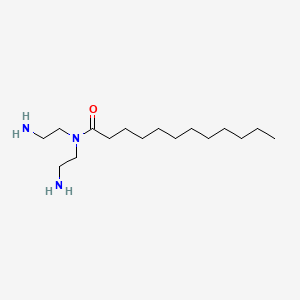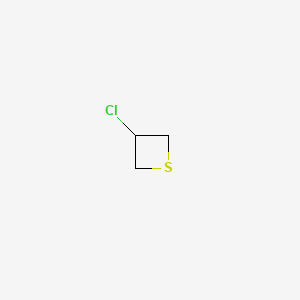
3-Chlorothietane
Descripción general
Descripción
3-Chlorothietane is an organosulfur compound with the molecular formula C3H5ClS It is a member of the thietane family, characterized by a four-membered ring containing sulfur
Synthetic Routes and Reaction Conditions:
Oxidation of Thietane: One common method involves the oxidation of thietane using hydrogen peroxide in the presence of a tungstate catalyst.
Chlorination: Thietane 1,1-dioxide can be chlorinated using chlorine gas in carbon tetrachloride under irradiation by a sunlamp.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described synthetic routes can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions with various nucleophiles.
Polymerization: The compound can undergo homopolymerization using cationic initiators, resulting in poly(this compound).
Common Reagents and Conditions:
Potassium Thiobutoxide: Used in substitution reactions to form disulfides.
Cationic Initiators: Such as ethyl trifluoromethanesulfonate, used in polymerization reactions.
Major Products:
Butyl Allyl Disulfide: Formed from substitution reactions.
Poly(this compound): Formed from polymerization reactions.
Aplicaciones Científicas De Investigación
3-Chlorothietane has been studied extensively for its unique chemical properties:
NMR Spectroscopy: It has been used as a model compound for complete NMR spectral analysis using computer techniques.
Vibrational Spectroscopy: Studies have been conducted on its vibrational spectrum and conformational isomerization.
Polymer Chemistry: Its polymerization behavior has been explored, leading to the development of new polymeric materials.
Mecanismo De Acción
The mechanism of action of 3-chlorothietane in chemical reactions involves its ability to undergo nucleophilic substitution and polymerization. The presence of the chlorine atom makes it a reactive intermediate, facilitating various chemical transformations. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the nucleophiles and initiators used.
Comparación Con Compuestos Similares
Thietane: The parent compound, which lacks the chlorine substituent.
3-Chlorothietane 1,1-Dioxide: An oxidized form of this compound.
Thioepichlorohydrin: Another organosulfur compound with similar reactivity.
Uniqueness: this compound is unique due to its ability to undergo both substitution and polymerization reactions, making it a versatile intermediate in organic synthesis and polymer chemistry. Its reactivity is enhanced by the presence of the chlorine atom, which facilitates various chemical transformations.
Propiedades
IUPAC Name |
3-chlorothietane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClS/c4-3-1-5-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWYBUEHDEIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295434 | |
| Record name | 3-Chlorothietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6013-95-2 | |
| Record name | 3-Chlorothietane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorothietane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chlorothietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorothietane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q2M22N8AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





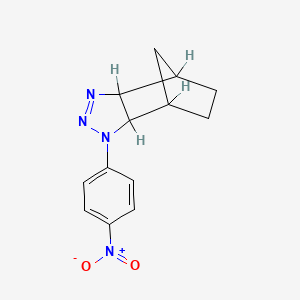
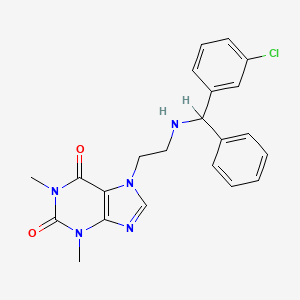
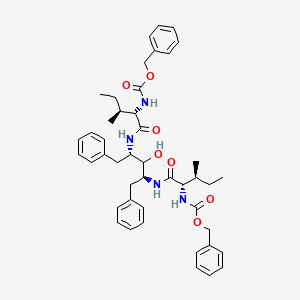



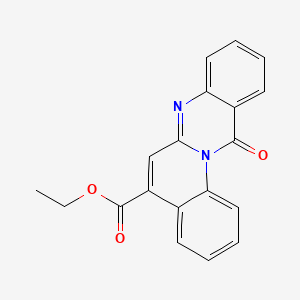
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)
